Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine
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Overview
Description
Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine is a complex organic compound that features a sulfamoyl group attached to a dimethylamine moiety and a pyridin-2-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine typically involves multiple steps, starting with the preparation of the pyridin-2-yloxyphenyl intermediate. This intermediate is then reacted with a sulfamoyl chloride derivative under controlled conditions to form the final product. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch reactors, with careful control of temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Indole derivatives
Uniqueness
Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine is unique due to its specific structural features, such as the combination of a sulfamoyl group with a pyridin-2-yloxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[3-[(dimethylsulfamoylamino)methyl]phenoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-17(2)21(18,19)16-11-12-6-5-7-13(10-12)20-14-8-3-4-9-15-14/h3-10,16H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMROWDKRQKAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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